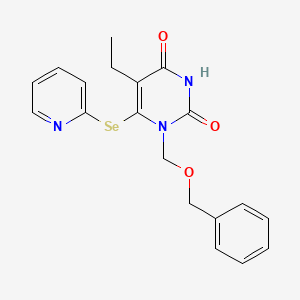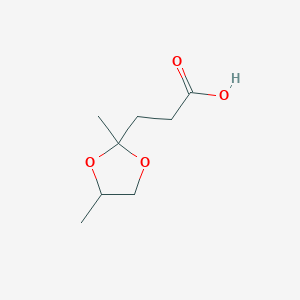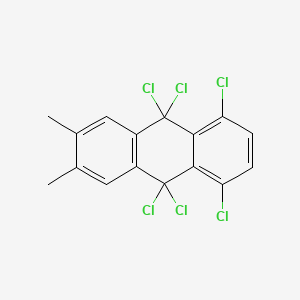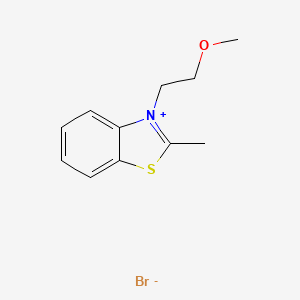
5-Ethyl-1-benzyloxymethyl-6-(pyridylseleno)uracil
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethyl-1-benzyloxymethyl-6-(pyridylseleno)uracil: is a synthetic compound belonging to the class of uracil derivatives. Uracil derivatives are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a unique combination of ethyl, benzyloxymethyl, and pyridylseleno groups attached to the uracil core, which may impart distinctive chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethyl-1-benzyloxymethyl-6-(pyridylseleno)uracil typically involves multiple steps, starting from the uracil core. The introduction of the ethyl group at position 5 can be achieved through alkylation reactions. The benzyloxymethyl group at position 1 is usually introduced via a nucleophilic substitution reaction using benzyloxymethyl chloride. The pyridylseleno group at position 6 can be introduced through a selenation reaction using pyridylselenol or related reagents.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of high-throughput synthesis techniques, advanced purification methods, and stringent quality control measures to ensure consistency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The pyridylseleno group can undergo oxidation reactions to form selenoxide derivatives.
Reduction: The compound can be reduced to remove the pyridylseleno group, yielding a simpler uracil derivative.
Substitution: The benzyloxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Oxidation: Selenoxide derivatives.
Reduction: Simplified uracil derivatives without the pyridylseleno group.
Substitution: Uracil derivatives with different functional groups replacing the benzyloxymethyl group.
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound may be studied for its potential interactions with enzymes and nucleic acids. Its structural similarity to nucleotides suggests it could be a useful tool in studying DNA and RNA processes.
Medicine: The compound’s potential antiviral and anticancer properties make it a candidate for drug development. Its ability to inhibit specific enzymes or interfere with cellular processes could be explored for therapeutic applications.
Industry: In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties may offer advantages in various industrial processes.
Mécanisme D'action
The mechanism of action of 5-Ethyl-1-benzyloxymethyl-6-(pyridylseleno)uracil likely involves its interaction with specific molecular targets, such as enzymes or nucleic acids. The pyridylseleno group may play a crucial role in binding to these targets, while the benzyloxymethyl and ethyl groups could influence the compound’s overall stability and reactivity. The exact pathways and molecular interactions would need to be elucidated through detailed biochemical studies.
Comparaison Avec Des Composés Similaires
- 5-Ethyl-1-benzyloxymethyl-6-(phenylthio)uracil
- 5-Ethyl-1-benzyloxymethyl-6-(phenylseleno)uracil
- 5-Ethyl-1-benzyloxymethyl-6-(pyridylthio)uracil
Comparison: Compared to its analogs, 5-Ethyl-1-benzyloxymethyl-6-(pyridylseleno)uracil features a pyridylseleno group, which may impart unique chemical and biological properties. The presence of selenium in the pyridylseleno group could enhance the compound’s reactivity and potential biological activity, distinguishing it from similar compounds with sulfur or oxygen in the corresponding position.
Propriétés
Numéro CAS |
153562-60-8 |
|---|---|
Formule moléculaire |
C19H19N3O3Se |
Poids moléculaire |
416.3 g/mol |
Nom IUPAC |
5-ethyl-1-(phenylmethoxymethyl)-6-pyridin-2-ylselanylpyrimidine-2,4-dione |
InChI |
InChI=1S/C19H19N3O3Se/c1-2-15-17(23)21-19(24)22(13-25-12-14-8-4-3-5-9-14)18(15)26-16-10-6-7-11-20-16/h3-11H,2,12-13H2,1H3,(H,21,23,24) |
Clé InChI |
OWUPZFSFZGCQQP-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(N(C(=O)NC1=O)COCC2=CC=CC=C2)[Se]C3=CC=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[3-(Hexylsulfanyl)propyl]-2H-tetrazole](/img/structure/B14271846.png)
![6-[1-[2-[2-(3-Octadecoxy-2-pyrimidin-2-yloxypropoxy)ethoxy]ethyl]pyrrolidin-1-ium-1-yl]hexanoate](/img/structure/B14271849.png)
![[2,4,6-Tri(propan-2-yl)phenyl]methanethiol](/img/structure/B14271854.png)
![3-Methoxy-1,7,7-trimethylbicyclo[2.2.1]heptane](/img/structure/B14271856.png)

![2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-[(7-methylbenzo[a]anthracen-12-yl)methyl]-1H-purin-6-one](/img/structure/B14271872.png)







![(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B14271948.png)
